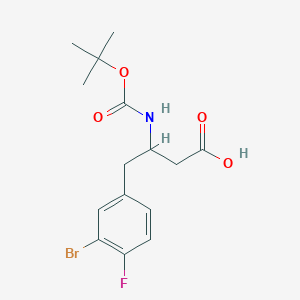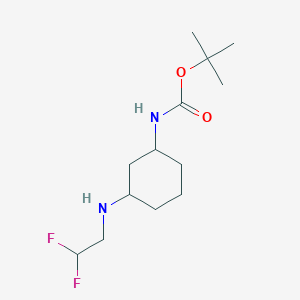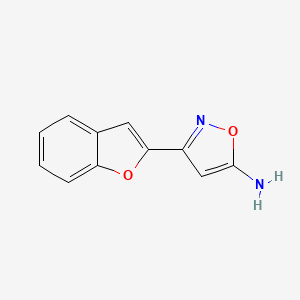![molecular formula C10H8BrClF3N3 B13705154 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester, followed by the introduction of the bromo and trifluoromethyl groups through electrophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include nitro or nitroso derivatives, dehalogenated compounds, and substituted pyrazoles with various functional groups.
科学研究应用
3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
3-Amino-5-phenylpyrazole: Lacks the bromo and trifluoromethyl groups, resulting in different reactivity and applications.
3-Amino-5-(4-chlorophenyl)pyrazole:
3-Amino-5-(4-methylphenyl)pyrazole: Features a methyl group instead of a trifluoromethyl group, leading to variations in its reactivity and applications.
Uniqueness
The presence of both bromo and trifluoromethyl groups in 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole makes it unique compared to similar compounds. These groups enhance its reactivity and provide opportunities for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H8BrClF3N3 |
|---|---|
分子量 |
342.54 g/mol |
IUPAC 名称 |
5-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H7BrF3N3.ClH/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8;/h1-4H,(H3,15,16,17);1H |
InChI 键 |
LJAWTBBBJXXPRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)











